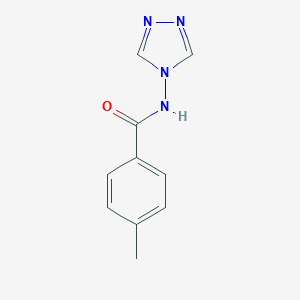

4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-N-(1,2,4-triazol-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-8-2-4-9(5-3-8)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXHGGYQZYQLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NN2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330936 | |

| Record name | 4-methyl-N-(1,2,4-triazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666003 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

322414-12-0 | |

| Record name | 4-methyl-N-(1,2,4-triazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

In a typical procedure, 4-amino-1,2,4-triazole (1.0 equiv) is dissolved in anhydrous dioxane or dimethylformamide (DMF) under nitrogen atmosphere. 4-Methylbenzoyl chloride (1.2 equiv) is added dropwise, followed by refluxing at 100–110°C for 10–12 hours. The reaction is monitored by thin-layer chromatography (TLC) using chloroform:methanol (9:1) as the mobile phase. Post-reaction, the solvent is removed under reduced pressure, and the crude product is purified via column chromatography with chloroform:methanol (95:5) to yield the target compound as a white crystalline solid.

Key parameters influencing yield include:

-

Solvent choice : Dioxane facilitates higher yields (75–85%) compared to DMF (60–70%) due to improved solubility of intermediates.

-

Stoichiometry : A 1.2:1 molar ratio of acyl chloride to triazole minimizes side reactions.

-

Purification : Silica gel chromatography effectively separates unreacted starting materials and byproducts.

Spectral Characterization

-

IR Spectroscopy : A strong absorption band at 1680–1700 cm⁻¹ confirms the C=O stretch of the benzamide moiety. The N-H stretch of the triazole appears at 3450–3480 cm⁻¹.

-

¹H NMR (400 MHz, DMSO-d₆) : Signals at δ 8.20 (s, 1H, triazole C-H), 7.80–7.40 (m, 4H, aromatic protons), and 2.40 (s, 3H, methyl group) align with the expected structure.

-

Mass Spectrometry : A molecular ion peak at m/z 232.1 [M+H]⁺ further validates the product.

Coupling of Triazole-Thiol Intermediates with 4-Methylbenzamide Electrophiles

An alternative route involves synthesizing a triazole-thiol nucleophile (5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol) and coupling it with 4-methylbenzamide electrophiles. This method, derived from protocols for bi-heterocyclic benzamides, offers modularity for structural diversification.

Stepwise Synthesis

-

Preparation of Triazole-Thiol Nucleophile :

-

Activation and Coupling :

Yield and Practical Considerations

-

Yield : 65–70% after purification via recrystallization from ethanol.

-

Advantages : This method avoids high-temperature reflux, making it suitable for heat-sensitive substrates.

-

Limitations : Multi-step synthesis increases complexity and reduces overall atom economy.

Catalytic Synthesis Using Copper Nanocomposites

A sustainable approach employs a Cu@PANI@Fe₃O₄ nanocomposite to catalyze the one-pot synthesis of triazolyl benzamides. While originally developed for triazolo quinolines, this method is adaptable to 4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide by modifying reactant inputs.

Reaction Protocol

Performance Metrics

-

Yield : 80–85% with a reaction time of 4–5 hours.

-

Sustainability : The catalyst is magnetically recoverable and reusable for up to five cycles without significant activity loss.

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| N-Acylation | Reflux in dioxane, 10–12 h | 75–85 | High yield, straightforward procedure | Requires anhydrous conditions |

| Triazole-Thiol Coupling | Room temperature, 6–8 h | 65–70 | Mild conditions, modularity | Multi-step synthesis |

| Catalytic (Cu Nanocomposite) | 80°C, 4–5 h | 80–85 | Eco-friendly, recyclable catalyst | Requires specialized catalyst synthesis |

Analyse Chemischer Reaktionen

4-Methyl-N-(4H-1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Chemistry

Building Block in Organic Synthesis

- 4-Methyl-N-(4H-1,2,4-triazol-4-yl)benzamide is utilized as a precursor for synthesizing more complex organic molecules. Its triazole ring allows for various chemical modifications, making it a valuable component in the development of new materials and ligands in coordination chemistry.

Coordination Chemistry

- The compound can act as a ligand, forming stable complexes with transition metals. This property is crucial for developing catalysts and materials with specific electronic properties.

Biology

Antimicrobial and Antifungal Properties

- Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

- Preliminary studies suggest that 4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide may possess cytotoxic effects against certain tumor cell lines. The mechanism involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

Medicine

Drug Development

- The compound is being investigated for its potential as an enzyme inhibitor, particularly in the context of diseases such as cancer and fungal infections. Its ability to modulate enzyme activity positions it as a promising scaffold for drug design .

Tyrosinase Inhibition

- Recent studies have focused on its role as a tyrosinase inhibitor, which is relevant in treating skin disorders like melasma and ephelides. The compound has shown potent inhibition of tyrosinase activity, suggesting its application in cosmetic formulations aimed at skin lightening .

Industry

Pharmaceuticals and Agrochemicals

- In the pharmaceutical industry, 4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide serves as an intermediate in synthesizing various drugs. Its versatility also extends to agrochemicals, where it can be used to develop new pesticides or herbicides .

Material Science

- The compound's unique properties make it suitable for creating advanced materials with specific functionalities, including polymers and coatings that require enhanced durability or chemical resistance .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide revealed significant inhibition against both Gram-positive and Gram-negative bacteria. The compound was tested against standard strains using the disk diffusion method, showing zones of inhibition comparable to established antibiotics.

Case Study 2: Tyrosinase Inhibition

In vitro assays demonstrated that derivatives of this compound exhibited non-competitive inhibition of mushroom tyrosinase. Kinetic studies indicated a Ki value of 0.016 mM for one derivative, highlighting its potential as a therapeutic agent for hyperpigmentation disorders .

Wirkmechanismus

The mechanism of action of 4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to the active sites of enzymes or receptors . This binding can inhibit the activity of the target enzyme or receptor, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Activities

| Compound Name | Substituents/Modifications | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| 4-Methyl-N-(4H-1,2,4-triazol-4-yl)benzamide | 4-methylbenzamide, 1,2,4-triazole | Tyrosinase inhibition, antimicrobial | IC₅₀: Not explicitly reported; structural similarity to potent tyrosinase inhibitors suggests activity . | |

| N-(3-((2-Acetamidothiazol-4-yl)methyl)-5-(2-(2-benzylidenehydrazinyl)-2-oxoethylthio)-4H-1,2,4-triazol-4-yl)benzamide | Thiazole-thioether, benzylidenehydrazine | Tyrosinase inhibition | IC₅₀: 048 ± 02 nM; superior activity due to thiazole and hydrazine moieties enhancing binding . | |

| 3-(4H-1,2,4-Triazol-4-yl)-N-(aryl)propanamide derivatives | Propanamide backbone, triazole | HDAC inhibition | IC₅₀: Low micromolar range; acetamide-triazole linkage mimics benzamide inhibitors . | |

| 4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide | Methoxy substitution at benzamide | Antimicrobial | Exhibits moderate antifungal activity; methoxy group enhances lipophilicity . | |

| Fe(C₆-tba)₃₂·0.5H₂O | Iron complex with triazole-benzamide ligands | Spin-crossover behavior | Alkoxy chain length on benzamide ligand modulates spin state (LS ↔ HS) . |

Impact of Substituents on Activity

- Methyl vs. Methoxy Groups :

- Thiazole and Thioether Additions :

- Metal Coordination :

- Iron complexes with triazole-benzamide ligands (e.g., [Fe(C₆-tba)₃]²⁺) demonstrate spin-crossover behavior, highlighting applications in materials science .

Biologische Aktivität

4-Methyl-N-(4H-1,2,4-triazol-4-yl)benzamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₀N₄O

- Molecular Weight : 218.21 g/mol

- Structure : The compound consists of a benzamide moiety substituted with a 4-methyl group and a 4H-1,2,4-triazole ring, which is significant for its biological activity.

The biological activity of 4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Triazole derivatives are known for their ability to inhibit enzymes crucial for the survival of pathogens, making them valuable in antimicrobial applications .

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various strains, particularly Gram-negative bacteria. The presence of the triazole ring enhances its ability to disrupt bacterial cell functions .

Antibacterial Activity

Research has demonstrated that 4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide possesses notable antibacterial activity. In vitro assays have shown effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 5 µg/mL | 14–22 |

| Staphylococcus aureus | Comparable to levofloxacin | 26–27 |

| Pseudomonas aeruginosa | Significant inhibition observed | Varies |

These results suggest that the compound's structure allows it to effectively inhibit bacterial growth by targeting specific metabolic pathways essential for bacterial survival .

Antifungal and Anticancer Properties

In addition to its antibacterial effects, this compound has been investigated for antifungal and anticancer activities:

- Antifungal Activity : Similar triazole compounds have been shown to exhibit antifungal effects by inhibiting key enzymes involved in fungal cell wall synthesis and metabolism.

- Anticancer Potential : Preliminary studies indicate that 4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide may possess cytotoxic properties against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of tumor cells in vitro .

Case Studies and Research Findings

Several studies have focused on the biological activities of triazole derivatives similar to 4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide:

- Study on Antibacterial Efficacy : A study evaluated various triazole derivatives for their antibacterial properties and found that compounds with a similar structure exhibited MIC values comparable to established antibiotics such as ciprofloxacin .

- Cytotoxicity Assessment : Research involving the assessment of cytotoxicity against different cancer cell lines revealed that certain derivatives showed significant antiproliferative effects, suggesting potential as anticancer agents .

- Mechanistic Studies : Molecular docking studies have been conducted to elucidate the binding interactions between triazole derivatives and target enzymes. These studies indicate favorable binding affinities that correlate with observed biological activities .

Q & A

Q. What are the optimized synthetic routes for 4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide, and how do reaction conditions influence yield?

The synthesis of triazole-containing benzamides typically involves multi-step reactions. For example, a similar compound (4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl) benzamide) was synthesized via:

- Step 1 : Refluxing in MeOH/N₂H₄/H₂O (yield: 91%) .

- Step 2 : Alkaline hydrolysis (10% NaOH) followed by acidification to precipitate intermediates (yield: 87%) .

- Step 3 : Nucleophilic substitution under pH 9–10 (Na₂CO₃) with manual shaking (yield: 89%) .

Key factors include solvent choice (e.g., MeOH for solubility), pH control for precipitation, and reaction time. For triazole-benzamide derivatives, DMF with LiH is effective for amide coupling (yield: 92–98%) .

Q. What spectroscopic methods are recommended for structural characterization of this compound?

- 1H NMR : To confirm aromatic protons, methyl groups, and triazole ring protons.

- LC-MS : For molecular weight verification and purity assessment (≥95% HPLC recommended) .

- Elemental analysis : To validate empirical formulas .

X-ray crystallography (as demonstrated for a related 4-methylbenzamide derivative) resolves stereochemical details .

Q. How can researchers troubleshoot low yields during the final coupling step?

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Base selection : LiH in DMF improves deprotonation efficiency .

- Reaction monitoring : TLC or HPLC can detect incomplete reactions early .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of 4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide in novel reactions?

Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can model reaction mechanisms and transition states. For example, ICReDD employs computational-informational-experimental feedback loops to optimize reaction conditions and reduce trial-and-error approaches .

Q. How do substituents on the triazole ring affect biological activity, and what assays validate these effects?

- Substituent impact : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and lipophilicity .

- Assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains.

- Enzyme inhibition : Kinetic assays (e.g., tyrosinase inhibition) with IC₅₀ determination .

- Cellular uptake : Fluorescence tagging for bioavailability studies .

Q. How can conflicting solubility data in different solvents be resolved methodologically?

- Phase diagrams : Construct solubility vs. temperature curves in solvents like ethanol, DMSO, or chloroform.

- Co-solvent systems : Blend solvents (e.g., DMF:water) to improve dissolution .

- Hansen solubility parameters : Predict compatibility using computational tools .

Q. What strategies address discrepancies in biological activity data across studies?

- Standardized protocols : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and positive controls.

- Dose-response validation : Repeat assays with varying concentrations (e.g., 1–100 µM) to confirm dose dependency .

- Target validation : siRNA knockdown or CRISPR editing to confirm enzyme targets (e.g., acps-pptase in bacterial proliferation) .

Methodological Considerations

Q. What experimental design principles apply to scaling up synthesis from mg to gram scale?

- Continuous flow reactors : Improve mixing and heat transfer for exothermic steps .

- Catalyst screening : High-throughput methods identify optimal catalysts (e.g., Pd/C for hydrogenation) .

- Safety protocols : Hazard analysis for large-scale use of reagents like Na2CO3 or LiH .

Q. How can researchers integrate triazole-benzamide derivatives into drug discovery pipelines?

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like kinases or GPCRs.

- ADMET profiling : Assess permeability (Caco-2 assays), metabolic stability (liver microsomes), and toxicity (hERG inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.